molecular formula C11H17N B137573 N,N-Dimethyl-3-(propan-2-yl)aniline CAS No. 153143-49-8

N,N-Dimethyl-3-(propan-2-yl)aniline

Cat. No.: B137573
CAS No.: 153143-49-8
M. Wt: 163.26 g/mol
InChI Key: ZZWJZCURFRSZPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-3-(propan-2-yl)aniline (CAS: Not explicitly provided) is a tertiary aniline derivative featuring a dimethylamino group (–N(CH₃)₂) and an isopropyl (–CH(CH₃)₂) substituent at the meta position of the benzene ring. The compound’s electronic and steric properties are influenced by the electron-donating dimethylamino and isopropyl groups, making it a candidate for cross-coupling reactions and functionalization strategies .

Properties

CAS No.

153143-49-8

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

N,N-dimethyl-3-propan-2-ylaniline

InChI

InChI=1S/C11H17N/c1-9(2)10-6-5-7-11(8-10)12(3)4/h5-9H,1-4H3

InChI Key

ZZWJZCURFRSZPD-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC=C1)N(C)C

Canonical SMILES

CC(C)C1=CC(=CC=C1)N(C)C

Synonyms

Benzenamine, N,N-dimethyl-3-(1-methylethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of N,N-Dimethyl-3-(propan-2-yl)aniline, highlighting substituent variations and their impacts on physicochemical properties:

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N,N-Dimethyl-3-(trifluoromethyl)aniline –CF₃ C₉H₁₀F₃N 189.18 Enhanced electrophilicity; Pd-catalyzed C–H olefination
N,N-Dimethyl-3-(triisopropylsilyloxy)aniline –OSi(iPr)₃ C₁₇H₃₁NOSi 309.52 Steric bulk; iron-catalyzed oxidative coupling
N,N-Dimethyl-3-((trimethylsilyl)ethynyl)aniline –C≡C-SiMe₃ C₁₃H₁₉NSi 217.46 Sonogashira coupling precursor; π-conjugation
N,N-Dimethyl-3-(phenylthio)aniline –SPh C₁₄H₁₅NS 228.06 High GC retention (14.67 min); sulfur-mediated reactivity
This compound –CH(CH₃)₂ C₁₁H₁₇N 163.26 (calculated) Electron-donating; potential for C–H activation
N,N-Diisopropylaniline –N(iPr)₂ (N-substituent) C₁₂H₁₉N 177.29 Steric hindrance at N; solvent in organometallics
Key Observations:
  • Electronic Effects : Electron-withdrawing groups (e.g., –CF₃) increase electrophilicity, facilitating reactions like Pd-catalyzed olefination. In contrast, electron-donating groups (e.g., –CH(CH₃)₂) enhance nucleophilic aromatic substitution but may hinder electrophilic attacks .
  • Steric Effects : Bulky substituents (e.g., –OSi(iPr)₃) impede reaction rates in cross-coupling but improve regioselectivity .
  • Synthetic Utility : Ethynyl and silyl groups (e.g., –C≡C-SiMe₃) enable further functionalization via coupling reactions, critical for macrocycle synthesis .

Reactivity in Catalytic Systems

Cross-Coupling Reactions
  • Iron-Catalyzed Coupling : N,N-Dimethyl-3-(triisopropylsilyloxy)aniline participates in oxidative C–C coupling with 2-naphthol, yielding binaphthyl derivatives (37% yield). The silyloxy group stabilizes intermediates via hydrogen bonding .
  • Pd-Catalyzed Olefination : N,N-Dimethyl-3-(trifluoromethyl)aniline undergoes para-selective C–H olefination with ethyl acrylate, driven by the –CF₃ group’s electron-withdrawing effect .
  • Sonogashira Coupling: The trimethylsilylethynyl derivative (S2) is synthesized via Pd/Cu catalysis (95% yield), demonstrating the versatility of ethynyl groups in constructing π-conjugated systems .
Functionalization Challenges
  • Fluorinated Derivatives: Attempts to synthesize N,N-dimethyl-3-((1,1,1-trifluoropropan-2-ylidene)amino)aniline (III.1.n) resulted in side products, highlighting the sensitivity of fluorinated imines to reaction conditions .

Physicochemical Data Comparison

The table below compares NMR chemical shifts (¹H, 400 MHz) for selected analogues:

Compound δ (ppm) for N–CH₃ δ (ppm) for Substituent Reference
N,N-Dimethyl-3-(trimethylsilyl)ethynylaniline 2.94 (s, 6H) 0.25 (s, 9H, SiMe₃)
N,N-Dimethyl-3-(trifluoromethyl)aniline 2.98 (s, 6H) – (CF₃ not reported)
N,N-Dimethyl-3-(phenylthio)aniline 2.89 (s, 6H) 7.30–7.10 (m, Ar–SPh)
  • NMR Trends: The dimethylamino protons resonate near δ 2.89–2.98 ppm across analogues. Downfield shifts in silyl-containing compounds (δ 0.25 ppm for SiMe₃) reflect shielding effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.